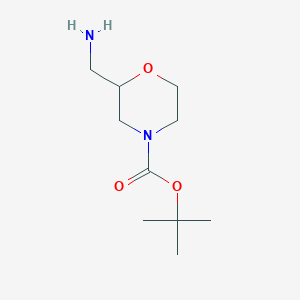

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

Description

The exact mass of the compound Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597885 | |

| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140645-53-0 | |

| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a key bifunctional molecule utilized extensively in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds. Its structure incorporates a morpholine ring, which is a privileged scaffold in medicinal chemistry, and a Boc-protected amine, facilitating its use in multi-step synthetic routes. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a general understanding of its synthesis, reactivity, and handling. While specific experimental data remains limited in publicly accessible literature, this document consolidates available information to serve as a valuable resource for researchers.

Chemical and Physical Properties

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is reported to be a white crystalline solid.[1] However, some commercial suppliers list it as a solid-liquid mixture, which may indicate polymorphism or the presence of residual solvents. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Predicted Boiling Point | 310.7 ± 27.0 °C | [1] |

| Predicted Density | 1.078 ± 0.06 g/cm³ | [1] |

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. An experimental melting point has not been reported.

Solubility

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is not explicitly described in the reviewed literature. However, a general method for its preparation can be inferred from standard organic chemistry practices for the Boc protection of amines.

General Synthetic Approach

The synthesis would likely involve the reaction of 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Experimental Workflow: General Boc Protection of an Amine

References

In-Depth Technical Guide to the Physical Properties of N-Boc-2-(aminomethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-2-(aminomethyl)morpholine, a key building block in medicinal chemistry and drug discovery. This document details its fundamental characteristics, supported by available data and a general experimental protocol for its synthesis.

Core Physical and Chemical Properties

N-Boc-2-(aminomethyl)morpholine, also known as tert-butyl (morpholin-2-ylmethyl)carbamate, is a carbamate-protected derivative of 2-(aminomethyl)morpholine. The tert-butyloxycarbonyl (Boc) protecting group is crucial in multi-step organic syntheses, enabling selective reactions at other functional sites of the molecule. The properties of this compound, particularly for the (S)-enantiomer, are summarized below.

Table 1: Physical and Chemical Properties of (S)-N-Boc-2-(aminomethyl)morpholine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | Inferred from various chemical supplier data. The physical state may depend on purity. |

| Melting Point | Not explicitly reported | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Density | Not explicitly reported | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general synthesis and purification procedures for similar compounds. |

| Storage Conditions | Long-term storage at -20°C is recommended. | Based on general handling procedures for carbamate-protected amines. |

Synthesis and Characterization

The synthesis of N-Boc-2-(aminomethyl)morpholine typically involves the protection of the primary amine of 2-(aminomethyl)morpholine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(aminomethyl)morpholine

This protocol describes a general procedure for the Boc-protection of (S)-2-(aminomethyl)morpholine.

Materials:

-

(S)-2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-(aminomethyl)morpholine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath (0 °C). To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-2-(aminomethyl)morpholine.

Characterization

The successful synthesis and purity of N-Boc-2-(aminomethyl)morpholine can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the Boc group is indicated by a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis and characterization of N-Boc-2-(aminomethyl)morpholine.

Caption: Workflow for the synthesis and characterization of N-Boc-2-(aminomethyl)morpholine.

Safety Information

N-Boc-2-(aminomethyl)morpholine and its hydrochloride salt are associated with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

This technical guide provides a summary of the available information on the physical properties of N-Boc-2-(aminomethyl)morpholine. Researchers should always consult comprehensive safety data sheets (SDS) before handling this chemical and perform their own characterization to confirm the identity and purity of the compound for their specific applications.

References

In-depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block crucial in the field of medicinal chemistry. Its morpholine core is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The presence of a Boc-protected amine and a primary amine on the morpholine ring allows for sequential and site-selective modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of targeted therapeutics.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

| Property | Value | Reference |

| Chemical Name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| CAS Number | 140645-53-0 (Racemate) | [1] |

| 879403-42-6 ((S)-enantiomer) | ||

| 1174913-80-4 ((R)-enantiomer) | ||

| Molecular Formula | C10H20N2O3 | [2][3] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as dimethylformamide and dichloromethane. | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a multi-step process that can be initiated from commercially available starting materials. A common and effective route involves the synthesis of the key intermediate, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by the conversion of the hydroxyl group to the desired aminomethyl functionality.

Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This intermediate is synthesized from (4-benzylmorpholin-2-yl)methanol through a two-step process of debenzylation followed by Boc protection.

Experimental Protocol:

-

Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in methanol (50 mL), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on activated charcoal (500 mg).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.

-

Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in an ice bath.

-

Sequentially add di-tert-butyl dicarbonate (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5:1 to 1:1) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil (907 mg, 87% yield).

Conversion to Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

The hydroxyl group of the intermediate is converted to the primary amine via a two-step process involving mesylation and subsequent reaction with an azide, followed by reduction.

Experimental Protocol:

-

Mesylation: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C until completion.

-

Azide Displacement: To the reaction mixture, add sodium azide and a suitable solvent such as dimethylformamide. Heat the mixture to facilitate the SN2 reaction, replacing the mesylate with the azide group.

-

Reduction: Reduce the resulting azide intermediate to the primary amine. A common method is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using triphenylphosphine followed by hydrolysis (Staudinger reduction).

-

After the reaction is complete, work up the mixture by removing the catalyst and solvent, followed by purification, typically by column chromatography, to yield the final product, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Spectroscopic Data

| Data Type | Expected Chemical Shifts (ppm) |

| ¹H NMR | The protons on the morpholine ring typically appear in the range of 2.5-4.0 ppm. The aminomethyl protons would be expected around 2.7-3.0 ppm. The nine protons of the tert-butyl group of the Boc protector will show a characteristic singlet at approximately 1.4-1.5 ppm. |

| ¹³C NMR | The carbons of the morpholine ring generally resonate between 40-70 ppm. The aminomethyl carbon would be expected in the range of 40-50 ppm. The quaternary carbon and the methyl carbons of the Boc group typically appear around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate is expected around 155 ppm. |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The primary amine of this intermediate can be used to form a key linkage to a heterocyclic core, while the Boc-protected nitrogen of the morpholine ring can be deprotected and further functionalized.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this morpholine derivative can be utilized to introduce the solubilizing and pharmacokinetically favorable morpholine moiety. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Synthetic Workflow for a Generic BTK Inhibitor

The following diagram illustrates a generalized synthetic workflow for incorporating tert-butyl 2-(aminomethyl)morpholine-4-carboxylate into a kinase inhibitor scaffold.

Caption: Synthetic workflow for a generic kinase inhibitor.

Signaling Pathway Involvement

The synthesized kinase inhibitors, such as BTK inhibitors, act by blocking the signaling cascade downstream of the B-cell receptor, ultimately leading to apoptosis of the cancer cells.

References

stability of Boc-protected aminomethylmorpholine

An In-depth Technical Guide to the Stability of Boc-Protected Aminomethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of tert-butoxycarbonyl (Boc)-protected aminomethylmorpholine. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, due to its reliable and mild cleavage under acidic conditions. Understanding the stability profile of Boc-protected aminomethylmorpholine is critical for optimizing reaction conditions, ensuring the integrity of intermediates, and developing robust analytical methods.

Core Concepts of Boc Group Stability

The stability of the Boc group is dictated by its susceptibility to acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide. This inherent lability to acid contrasts with its notable stability under basic, nucleophilic, and many reductive conditions.

Quantitative Stability Data

| Condition Category | Reagents/Environment | Stability of Boc Group | Notes |

| Acidic | Strong Acids (TFA, HCl, H₂SO₄) | Labile | Cleavage is rapid, often complete within minutes to a few hours at room temperature. The reaction rate can show a second-order dependence on the acid concentration[1][2]. |

| Mild Acids (Acetic Acid) | Moderately Stable | Cleavage is significantly slower compared to strong acids. Can be used for selective deprotection if other acid-labile groups are present. | |

| Aqueous Acid | Labile | Hydrolysis occurs, with the rate dependent on pH and temperature. | |

| Basic | Strong Bases (NaOH, KOH, LiOH) | Stable | Generally stable to hydrolysis under basic conditions. |

| Amines (Piperidine, Triethylamine) | Stable | Orthogonal to the base-labile Fmoc protecting group. | |

| Nucleophilic | Various Nucleophiles | Stable | Resistant to a wide range of nucleophiles[3]. |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to the hydrogenolysis-labile Cbz and Benzyl groups. |

| Thermal | High Temperatures (>150 °C) | Labile | Thermal deprotection is possible, often used in continuous flow chemistry. The rate is dependent on the substrate and solvent[4][5]. |

| Photochemical | UV Light | Generally Stable | Photostability is generally good unless other chromophores are present in the molecule. |

Thermal Stability of N-Boc Amines

Recent studies in continuous flow chemistry have provided quantitative data on the thermal deprotection of various N-Boc protected amines. While data for Boc-aminomethylmorpholine is not specified, the trends observed for different classes of amines are highly informative.

| Amine Class | Substrate Example | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

| Alkyl Amine | N-Boc Phenethylamine | TFE | 240 | 30 | 44 |

| Aryl Amine | N-Boc Aniline | TFE | 240 | 30 | 93 |

| Heteroaryl Amine | N-Boc Imidazole | TFE | 120 | 20 | >98 |

Data adapted from studies on thermal deprotection in continuous flow[5]. TFE = Trifluoroethanol.

Potential Degradation Pathways

The primary degradation pathway for Boc-protected aminomethylmorpholine under chemical stress is the cleavage of the Boc group. Under harsh conditions, the morpholine ring itself could also be subject to degradation, although it is generally a stable heterocycle.

Caption: Degradation pathways of Boc-aminomethylmorpholine.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

-

Preparation of Stock Solution : Prepare a stock solution of Boc-protected aminomethylmorpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Degradation : To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Neutralize a sample with 1N NaOH before analysis.

-

Basic Degradation : To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours. Neutralize a sample with 1N HCl before analysis.

-

Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation : Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the sample in the initial solvent for analysis.

-

Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

Analysis : Analyze all samples, including a control sample (stock solution kept at room temperature), by a suitable stability-indicating method, such as HPLC with UV and mass spectrometric detection.

HPLC Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the stability of pharmaceutical compounds.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm and/or Mass Spectrometry (MS).

-

Injection Volume : 10 µL.

Note: The use of TFA in the mobile phase can cause some on-column deprotection of the Boc group, especially if fractions are collected and concentrated at elevated temperatures. Using a buffered mobile phase at a neutral pH, if compatible with the analyte's solubility, can mitigate this.

Caption: A typical workflow for assessing the stability of a new chemical entity.

Summary and Recommendations

Boc-protected aminomethylmorpholine is expected to exhibit a stability profile characteristic of the Boc protecting group. It is highly stable to basic, nucleophilic, and standard reductive conditions, making it a versatile intermediate in multi-step syntheses. However, its lability under acidic and high-temperature conditions must be carefully considered during process development, purification, and storage.

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a well-sealed container to prevent degradation from atmospheric moisture and potential acidic contaminants. During synthetic operations, exposure to strong acids should be avoided unless deprotection is intended. For purification by reverse-phase HPLC, the use of TFA should be carefully evaluated, and if used, subsequent evaporation of solvents should be performed at low temperatures (e.g., via lyophilization) to minimize Boc group cleavage. The development and validation of a stability-indicating analytical method are crucial for monitoring the purity and integrity of Boc-protected aminomethylmorpholine throughout the drug development lifecycle.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a versatile building block in medicinal chemistry. This document includes key physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Data

The quantitative properties of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Molecular Formula | C10H20N2O3 | [1][2][3] |

| Appearance | White crystalline solid | [1] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [1] |

| Flash Point | 141.7 °C | [1] |

| Solubility | Soluble in organic solvents such as dimethylformamide and dichloromethane. | [1] |

| CAS Number | 140645-53-0 | [2] |

Synthetic Workflow

The following diagram illustrates a common synthetic route to tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, starting from the corresponding hydroxymethyl precursor.

Caption: Synthetic pathway for tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is provided below. This procedure is based on established methods for the synthesis of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by its conversion to the target aminomethyl compound.

Stage 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This stage focuses on the preparation of the key intermediate.

Materials:

-

2-(Aminomethyl)oxirane

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

The starting material is reacted to protect the amine functionality.

-

The resulting residue is dissolved in acetonitrile and cooled in an ice bath.

-

To this solution, di-tert-butyl dicarbonate and triethylamine are added sequentially, and the reaction mixture is stirred at room temperature for 3 hours.[4]

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate.[4]

-

The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[4]

Stage 2: Conversion to tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

This stage details the conversion of the hydroxyl intermediate to the final amine.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM)

-

Sodium azide

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

-

Tetrahydrofuran (THF) or Ethanol

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Activation of the Hydroxyl Group: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate and triethylamine in DCM and cool to 0 °C. Add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.

-

Azide Substitution: Dissolve the mesylated intermediate in DMF and add sodium azide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azidomethyl intermediate.

-

Reduction of the Azide:

-

Method A (LAH Reduction): Carefully add a solution of the azidomethyl intermediate in dry THF to a stirred suspension of LAH in dry THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude product.

-

Method B (Catalytic Hydrogenation): Dissolve the azidomethyl intermediate in ethanol or a similar solvent and add a catalytic amount of 10% Pd-C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the catalyst through celite and concentrate the filtrate to yield the final product.

-

-

Purification: The crude tert-butyl 2-(aminomethyl)morpholine-4-carboxylate can be further purified by column chromatography if necessary.

Applications in Drug Discovery

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the synthesis of more complex molecules for drug discovery. The morpholine scaffold is a common motif in many biologically active compounds. The Boc-protected amine allows for selective deprotection under mild acidic conditions, facilitating its use in sequential synthetic strategies. This compound serves as a precursor for developing a wide range of potential pharmacologically active agents.

References

- 1. TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE [chembk.com]

- 2. Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate|lookchem [lookchem.com]

- 3. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 | CID 19081094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

Navigating the Solubility Landscape of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. While specific quantitative solubility data remains limited in publicly available literature, this document compiles existing qualitative information, outlines a robust experimental protocol for determining precise solubility, and presents a logical workflow for this critical physicochemical parameter assessment.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental property that influences bioavailability, formulation development, and purification strategies. For a compound like Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, understanding its behavior in various organic solvents is crucial for its effective use in synthetic organic chemistry and the subsequent development of drug candidates. Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the formulation of a viable drug product.

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | White crystalline solid[1] |

| Boiling Point | 310.7±27.0 °C (Predicted)[1] |

| Density | 1.078±0.06 g/cm³ (Predicted)[1] |

| pKa | 9.37±0.29 (Predicted)[1] |

Solubility Profile

Currently, only qualitative solubility data for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in organic solvents is documented. This information is summarized in the table below.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

The lack of quantitative data underscores the necessity for experimental determination of solubility in a broader range of organic solvents relevant to pharmaceutical development, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ethers (tetrahydrofuran).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in an organic solvent, adapted from established protocols for active pharmaceutical ingredients.[2][3][4]

Objective: To determine the saturation concentration of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in a selected organic solvent at a controlled temperature.

Materials:

-

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered supernatant with a known volume of the organic solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples, along with the standard solutions, using a validated HPLC method.

-

Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in the diluted samples. Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Workflow for Solubility Determination.

Conclusion

While the current body of knowledge on the solubility of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is primarily qualitative, this guide provides the necessary framework for researchers and drug development professionals to undertake a thorough quantitative assessment. By employing standardized methodologies such as the shake-flask method, a comprehensive solubility profile in various organic solvents can be established. This data is invaluable for optimizing synthetic routes, developing robust purification strategies, and ultimately, accelerating the progression of novel drug candidates from the laboratory to clinical evaluation. The generation and dissemination of such fundamental physicochemical data will significantly benefit the broader scientific community engaged in the development of morpholine-containing therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Structure and Properties

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a morpholine derivative featuring a Boc-protected amine at the 4-position and an aminomethyl substituent at the 2-position. This bifunctional nature makes it a versatile building block in organic synthesis.

Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol

Basic physical properties gathered from various chemical suppliers indicate that the boiling point is approximately 311 °C at 760 mmHg.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | Morpholine H (axial) |

| ~3.5 - 3.7 | m | 2H | Morpholine H (equatorial) |

| ~3.3 - 3.5 | m | 1H | Morpholine CH |

| ~2.7 - 2.9 | m | 2H | -CH₂-NH₂ |

| ~2.5 - 2.7 | m | 2H | Morpholine H |

| ~1.6 (broad s) | s | 2H | -NH₂ |

| 1.47 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~154.8 | C=O (carbamate) |

| ~80.0 | -C(CH₃)₃ |

| ~70-75 | Morpholine O-CH₂ |

| ~50-55 | Morpholine N-CH₂ |

| ~45-50 | Morpholine CH |

| ~40-45 | -CH₂-NH₂ |

| 28.4 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Predicted mass spectrometry data for a related methylated analog, tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate, suggests the following expected adducts for the target compound.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 217.1547 |

| [M+Na]⁺ | 239.1366 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (amine) |

| ~2850-2980 | C-H stretch (alkane) |

| ~1680-1700 | C=O stretch (carbamate) |

| ~1100-1150 | C-O-C stretch (ether) |

Experimental Protocols

A detailed experimental protocol for the synthesis of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is not explicitly available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of functionalized morpholines.

Proposed Synthesis of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

A potential synthetic pathway could involve the reaction of a suitably protected 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc protecting group onto the morpholine nitrogen.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Detailed Protocol:

-

Dissolution: Dissolve 2-(aminomethyl)morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight and fragmentation pattern.

-

IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film on a salt plate or as a KBr pellet using an FTIR spectrometer to identify the characteristic functional group vibrations.

Relevance in Drug Discovery

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological properties. While the specific biological activity of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is not extensively documented, a related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has been reported as a key intermediate in the synthesis of antibacterial agents targeting multidrug-resistant Gram-negative bacteria. This suggests that derivatives of the title compound could be explored for similar applications.

The mechanism of action for such antibacterial agents often involves the reduction of a nitro group within the bacterial cell, leading to the formation of reactive nitrogen species that can damage cellular components.

Signaling Pathway Implication:

Caption: Potential mechanism of action for antibacterial agents derived from the title compound.

This guide provides a foundational understanding of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate for its application in research and development. Further experimental validation of the predicted spectroscopic data and synthetic protocols is recommended.

Chiral Purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for chiral separation and presents typical quantitative data.

Introduction

(R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative. The stereochemistry at the C2 position is crucial for its intended biological activity. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.) and ensure the compound meets stringent purity specifications. The primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).

Quantitative Data on Chiral Purity

The enantiomeric purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is typically expected to be high, reflecting the stereospecificity of its synthesis. The following table summarizes representative quantitative data for the chiral purity of this compound.

| Parameter | Value | Method of Analysis | Reference |

| Enantiomeric Excess (e.e.) | > 99% | Chiral HPLC | Hypothetical Data |

| (S)-enantiomer impurity | < 0.5% | Chiral HPLC | Hypothetical Data |

| Purity | > 97% | HPLC | Commercial Supplier Data[1][2] |

Experimental Protocols

Detailed methodologies for the chiral separation of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate are provided below. These protocols are based on established methods for analogous N-Boc protected chiral amines and morpholine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used technique for the enantioselective analysis of pharmaceutical intermediates. Polysaccharide-based chiral stationary phases are often effective for the separation of N-Boc protected amines.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

-

Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers. The (R)-enantiomer is expected to be the major peak.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

-

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

-

Chiral Supercritical Fluid Chromatography (SFC) Method

Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.

Instrumentation:

-

SFC system equipped with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

-

Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) coated on silica gel, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% DEA (B)

-

Gradient: Isocratic with 15% B

-

Flow Rate: 3.0 mL/min

-

Outlet Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Procedure:

-

Equilibrate the column with the mobile phase under the specified conditions until the system pressure and temperature are stable.

-

Inject the sample solution.

-

Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess as described for the HPLC method.

Diagrams

Experimental Workflow for Chiral Purity Determination

Caption: Workflow for determining the chiral purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Signaling Pathway (Illustrative)

As this is a chemical intermediate, a biological signaling pathway is not directly applicable. Instead, a logical diagram illustrating the importance of its chiral purity in drug development is presented.

Caption: The critical role of chiral purity in the drug development process.

References

Commercial Availability and Synthetic Routes for Chiral 2-(Aminomethyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2-(aminomethyl)morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Their stereochemistry often plays a crucial role in their pharmacological profiles, making access to enantiomerically pure forms essential for drug discovery and development. This technical guide provides a comprehensive overview of the commercial availability of these chiral building blocks, detailed experimental protocols for their synthesis and separation, and an exploration of the signaling pathways they modulate.

Commercial Availability

The commercial landscape for chiral 2-(aminomethyl)morpholine derivatives primarily features N-protected analogues. The unprotected parent compound is more commonly available as a racemic mixture. Key suppliers and their offerings are summarized below.

Table 1: Commercial Availability of Chiral 2-(Aminomethyl)morpholine Derivatives

| Compound Name | Chirality | Supplier(s) | Notes |

| (S)-2-(N-Boc-aminomethyl)morpholine | (S) | Biosynth | N-Boc protected |

| (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | (R) | Echemi | N-Boc protected |

| tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate | (R) | MySkinRecipes | N-Boc, N-4-carboxylate protected |

| 2-(Aminomethyl)morpholine | Racemic | American Elements, Apollo Scientific | Unprotected racemic mixture |

| 2-(Aminomethyl)morpholine-4-carboxamide | Not Specified | Biosynth | Chirality not specified |

| 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | Not Specified | Biosynth | Chirality not specified |

Synthetic Methodologies

The synthesis of enantiopure 2-(aminomethyl)morpholine derivatives can be achieved through various strategies, including asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Synthesis

A prevalent method for the asymmetric synthesis of chiral morpholines is the catalytic hydrogenation of dehydromorpholine precursors. This approach offers high enantioselectivity and yields.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Materials:

-

Dehydromorpholine precursor

-

Rhodium catalyst (e.g., [Rh(COD)2]BF4)

-

Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP)

-

Solvent (e.g., Dichloromethane)

-

Hydrogen gas

Procedure:

-

In a glovebox, dissolve the rhodium catalyst and the chiral phosphine ligand in the solvent in a reaction vessel.

-

Add the dehydromorpholine precursor to the catalyst solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral morpholine derivative using column chromatography.

Resolution of Racemic Mixtures

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific compound.

Procedure:

-

Dissolve the racemic 2-(aminomethyl)morpholine derivative in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the mobile phase at a constant flow rate.

-

Monitor the separation using a UV detector at a suitable wavelength.

-

Collect the separated enantiomer fractions.

-

Determine the enantiomeric excess (ee) of each fraction by integrating the peak areas.

Signaling Pathways and Biological Activity

Chiral 2-(aminomethyl)morpholine derivatives have been investigated for their activity against a variety of biological targets, particularly within the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters allows them to interact with various receptors and transporters.

Dopamine Receptor Antagonism

Certain chiral alkoxymethyl morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor. The dopamine D4 receptor is implicated in various neurological and psychiatric disorders. Its signaling cascade primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D4 Receptor Signaling Pathway.

Serotonin and Norepinephrine Reuptake Inhibition

Derivatives of 2-(aminomethyl)morpholine have also been designed as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, a mechanism of action common to many antidepressant medications.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Morpholines Using tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its incorporation can enhance physicochemical properties such as solubility and metabolic stability. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a versatile building block for the synthesis of a diverse range of substituted morpholine derivatives. The presence of a primary amino group allows for facile functionalization through various synthetic methodologies, including reductive amination, amide coupling, and urea formation. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures regioselective reactions at the primary amine and can be readily removed under acidic conditions to allow for further derivatization or to yield the final deprotected compound.

These application notes provide detailed protocols for the synthesis of N-substituted derivatives of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, offering a valuable resource for researchers in drug discovery and development.

Key Synthetic Pathways

The primary amino group of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a nucleophilic handle for the introduction of various substituents. The three main synthetic strategies detailed in this document are:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

-

Amide Coupling: Reaction with carboxylic acids using coupling agents to generate N-acylated derivatives.

-

Urea Formation: Reaction with isocyanates or other carbamoylating agents to produce urea derivatives.

A general workflow for these transformations is depicted below.

Figure 1: Key synthetic transformations of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted morpholines. Since specific examples for tert-butyl 2-(aminomethyl)morpholine-4-carboxylate are not widely published, data from analogous reactions are provided as a reference.

Table 1: Representative Data for Reductive Amination

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ | Ethanol | RT | 2 | 95 | Generic Protocol |

| 4-Methoxybenzaldehyde | n-Butylamine | H₂ (100 bar), Co-catalyst | Methanol | 100 | 4 | 72-96 | [1] |

| Various | Various | α-picoline-borane | Methanol | RT | 1-5 | 82-98 | [2] |

Table 2: Representative Data for Amide Coupling

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI/HOBt/DIPEA | DCM | RT | 12 | 74 | [3] |

| 4-Chlorobenzoic acid | 2-(Morpholino)ethylamine | ZrCl₄ | p-Xylene | Reflux | 12 | 86 | [4] |

| N-Boc-D-proline | Benzylamine | ZrCl₄ | p-Xylene | Reflux | 12 | 56 | [4] |

Table 3: Representative Data for Urea Formation

| Amine | Isocyanate Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Substituted Aniline | Triphosgene, then 4-aminomorpholine | Triethylamine | DCM | 0 to RT | 12-24 | High | |

| Morpholine | Urea | - | - | 120-130 | 4-6 | Good |

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the N-alkylation of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate via reductive amination.

References

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:2291045-13-9 | tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate | Chemsrc [chemsrc.com]

Application Notes and Protocols for the Use of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the field of peptide synthesis, particularly for the development of peptidomimetics. This bifunctional molecule incorporates a morpholine scaffold, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates, such as improved solubility, metabolic stability, and cell permeability. The presence of a primary amine allows for its incorporation into a peptide sequence, while the Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols, specifically the Boc/Bzl strategy.

The incorporation of this morpholine-based moiety can introduce conformational constraints into a peptide backbone, mimicking secondary structures like β-turns. This is a key strategy in the design of peptidomimetics that can modulate protein-protein interactions, which are often challenging targets for traditional small molecules.

This document provides detailed application notes and a generalized experimental protocol for the use of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in peptide synthesis.

Data Presentation

| Parameter | Expected Range | Notes |

| Coupling Efficiency | 85-95% | May require extended coupling times or double coupling protocols. |

| Deprotection Efficacy | >99% | Standard TFA deprotection is expected to be effective. |

| Purity of Crude Peptide | Sequence-dependent | The incorporation of the morpholine moiety may impact overall purity. |

| Solubility of Resulting Peptide | Generally Improved | The morpholine scaffold is known to enhance aqueous solubility. |

Experimental Protocols

The following is a generalized protocol for the incorporation of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate into a peptide sequence using a manual or automated Boc-SPPS synthesizer.

Materials and Reagents:

-

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

-

Boc-protected amino acids

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for a Single Coupling Cycle:

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the previous amino acid has been deprotected, leaving a free amine on the resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Activation of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate:

-

In a separate vessel, dissolve 3 equivalents of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, 3 equivalents of HBTU (or HATU), and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Drain the DCM from the swollen resin.

-

Add the activated morpholine building block solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the morpholine scaffold.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group from the newly incorporated morpholine moiety, exposing the secondary amine of the morpholine ring for the next coupling step (if desired) or for subsequent N-terminal capping.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times).

-

-

Neutralization:

-

Neutralize the resin with a solution of 10% DIEA in DCM for 2-5 minutes (2 times).

-

Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling cycle.

-

Final Cleavage and Purification:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail such as HF/anisole or TFMSA. The choice of cleavage cocktail will depend on the resin and the side-chain protecting groups used.

-

The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

-

The crude peptide is dried and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.

Visualizations

Caption: Boc-SPPS workflow for peptide synthesis including the incorporation of a morpholine building block.

Caption: Rationale for using the morpholine building block to create improved peptidomimetics.

Application Notes and Protocols: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate as a Chiral Auxiliary in Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate as a Chiral Auxiliary

Introduction

A thorough review of the scientific literature reveals no specific documented applications of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are powerful tools in organic synthesis, temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[1] While this specific morpholine derivative is commercially available, its utility in controlling stereoselective transformations has not been reported in peer-reviewed publications.

This document, therefore, provides a conceptual framework based on the well-established principles of chiral auxiliary-mediated synthesis. The following sections outline a hypothetical application of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in a diastereoselective alkylation reaction, including a generalized experimental protocol and the type of data that would be crucial for its validation. This information is intended to serve as a guide for researchers interested in exploring the potential of this and similar chiral building blocks.

Conceptual Application: Diastereoselective Alkylation of a Carboxylic Acid Derivative

The primary amine of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate can be acylated with a prochiral carboxylic acid derivative to form a chiral amide. The steric and electronic properties of the morpholine scaffold could then influence the facial selectivity of enolate formation and subsequent reaction, such as alkylation.

Hypothetical Reaction Scheme

Caption: Hypothetical workflow for using a chiral morpholine auxiliary.

Generalized Experimental Protocols

The following are generalized, hypothetical protocols for the key steps outlined in the conceptual workflow. These would require significant optimization and validation for any specific substrate and electrophile.

Protocol 1: Synthesis of the Chiral Amide Adduct

-

To a solution of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the prochiral carboxylic acid (1.1 eq.).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure chiral amide adduct.

Protocol 2: Diastereoselective Alkylation

-

Dissolve the chiral amide adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate.

-

Add the electrophile (e.g., benzyl bromide) (1.2 eq.) and continue to stir at -78 °C for 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.

-

Purify the product by flash column chromatography to separate the diastereomers if possible.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated amide in a suitable solvent system (e.g., THF/water).

-

Add an excess of a hydrolyzing agent, such as lithium hydroxide (LiOH) (e.g., 4 eq.).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.

-

Extract the product with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Wash, dry, and concentrate the organic layer containing the product.

-

Purify the enantioenriched carboxylic acid by chromatography or crystallization.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent.

Data Presentation: Key Performance Indicators

For a novel chiral auxiliary, the following quantitative data would be essential to determine its effectiveness. This data should be presented in a clear, tabular format for easy comparison across different substrates and reaction conditions.

| Entry | Substrate (R in R-COOH) | Electrophile (R'-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) of Product |

| 1 | Methyl | Benzyl bromide | Data | Data | Data |

| 2 | Ethyl | Allyl iodide | Data | Data | Data |

| 3 | Isopropyl | Methyl iodide | Data | Data | Data |

Visualization of the General Chiral Auxiliary Workflow

The logical flow of a synthesis employing a chiral auxiliary can be represented as follows:

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Conclusion

While tert-butyl 2-(aminomethyl)morpholine-4-carboxylate has not been established as a chiral auxiliary in the literature, its structure presents an opportunity for investigation in the field of asymmetric synthesis. The conceptual framework and generalized protocols provided herein offer a starting point for researchers to explore its potential. Key to validating its utility will be the systematic collection of data on reaction yields, diastereoselectivity, and the ease of auxiliary removal and recovery.

References

Application Notes and Protocols for the Purification of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification technique is critical for ensuring the purity of the final product, which directly impacts downstream applications and the overall success of a research or development project. This guide outlines three common purification methods: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), offering detailed protocols and comparative data to aid in method selection.

Introduction

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a Boc-protected diamine containing a morpholine scaffold. The presence of both a primary amine and a carbamate introduces specific purification challenges, including its polarity and potential for interaction with silica gel. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity.

Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate and structurally similar Boc-protected amines using different techniques. This data is compiled from various literature sources and should be considered as a general guideline.

| Purification Technique | Typical Crude Purity | Typical Final Purity | Representative Yield | Scale | Key Considerations |

| Flash Column Chromatography | 70-90% | >95% | 65-87%[1] | mg to multi-gram | Good for removing a wide range of impurities. Potential for product loss on silica gel. |

| Recrystallization | 85-95% | >99% | 87.5-90.5%[2] | gram to kg | Highly effective for crystalline solids. Requires finding a suitable solvent system. |

| Preparative HPLC | >90% | >99% | >80%[3] | mg to gram | Highest resolution for achieving very high purity. More expensive and time-consuming. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying multi-gram quantities of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. The addition of a small amount of a basic modifier to the eluent is often necessary to prevent peak tailing and improve recovery.

Materials:

-

Crude Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

Glass column and appropriate chromatography equipment

-

Thin Layer Chromatography (TLC) plates, developing chamber, and visualization method (e.g., UV light, potassium permanganate stain)

Procedure:

-

Eluent Selection: Determine an appropriate eluent system by TLC analysis. A common starting point is a mixture of DCM and MeOH. To mitigate the basicity of the amine, add 0.5-1% TEA to the eluent system. Adjust the DCM:MeOH ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation.

-

Column Elution: Carefully add the dry-loaded sample to the top of the column. Gently add a layer of sand on top of the sample. Begin eluting the column with the chosen eluent system, collecting fractions.

-